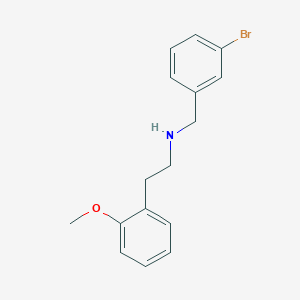

N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-2-(2-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO/c1-19-16-8-3-2-6-14(16)9-10-18-12-13-5-4-7-15(17)11-13/h2-8,11,18H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZCQPHQXBEUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Bromobenzyl 2 2 Methoxyphenyl Ethanamine

Established Synthetic Routes to N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine

The construction of the this compound molecule relies on the formation of a key carbon-nitrogen bond between the 2-(2-methoxyphenyl)ethylamine and the 3-bromobenzyl moieties. Established methods for creating such secondary amines are well-documented in organic chemistry and are applicable to this target compound.

Nucleophilic Substitution Approaches in this compound Synthesis

One of the most direct methods for synthesizing the target compound is through a nucleophilic substitution reaction. This approach involves the primary amine, 2-(2-methoxyphenyl)ethanamine, acting as a nucleophile and attacking an electrophilic 3-bromobenzyl halide, typically 3-bromobenzyl bromide.

The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom of 2-(2-methoxyphenyl)ethanamine attacks the benzylic carbon of 3-bromobenzyl bromide, displacing the bromide ion. A base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Key Reactants in Nucleophilic Substitution:

Nucleophile: 2-(2-methoxyphenyl)ethanamine nih.gov

Electrophile: 3-bromobenzyl bromide (or other 3-bromobenzyl halides)

Base: A non-nucleophilic base such as triethylamine (B128534) or potassium carbonate is commonly used.

A related, though more indirect, nucleophilic substitution method is the Gabriel synthesis. This multi-step process can be adapted to produce the primary amine precursor, 2-(2-methoxyphenyl)ethanamine, which can then be used in a subsequent alkylation step. For instance, a general synthesis for 2-(2-alkoxy phenoxy) ethylamines involves reacting a chloro-alkoxy phenoxy ethane (B1197151) with potassium phthalimide, followed by hydrolysis. google.com

Reductive Amination Strategies for this compound

Reductive amination is a highly versatile and widely used method for forming C-N bonds and is considered a primary strategy for the synthesis of this compound. google.commdpi.com This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine.

For the synthesis of the target molecule, 2-(2-methoxyphenyl)ethanamine is reacted with 3-bromobenzaldehyde. The initial condensation reaction forms a Schiff base (imine) intermediate. This intermediate is not typically isolated but is reduced in situ using a suitable reducing agent. A variety of reducing agents can be employed, with the choice often depending on the scale of the reaction and the presence of other functional groups.

Common reducing agents used in reductive amination include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (STAB)

Catalytic hydrogenation (e.g., H₂ over Pd/C or Pt/C) google.com

The reductive amination pathway is often preferred due to its high efficiency, operational simplicity, and the wide availability of starting aldehydes and amines. amazonaws.compurdue.edu

| Reagent/Catalyst System | Substrate Type | Key Features |

| InCl₃/Et₃SiH/MeOH | Carbonyl compounds | Promotes highly chemoselective reductive amination. mdpi.com |

| Re₂O₇ catalyst and silanes | Aldehydes and electron-deficient amines | Allows for direct reductive amination with excellent regioselective mono-alkylation. researchgate.net |

| Co-containing composites | Aromatic aldehydes | Can achieve quantitative yields at high temperature and pressure; an alternative to platinum group metals. mdpi.com |

| Palladium Nanoparticles (Pd-NPs) | Aldehydes/ketones | Functions in water under mild conditions (room temperature, H₂ balloon); catalyst is recoverable and recyclable. amazonaws.com |

Alkylation and Amination Procedures for Generating the this compound Scaffold

This category encompasses direct N-alkylation, which is fundamentally the same as the nucleophilic substitution approach described in section 2.1.1. The term emphasizes the direct formation of the N-benzyl bond on the pre-existing 2-(2-methoxyphenyl)ethanamine scaffold. chemscene.com The primary amine's nitrogen atom is alkylated by the 3-bromobenzyl group. A significant challenge in direct alkylation is preventing over-alkylation, where the newly formed secondary amine reacts further with the alkylating agent to form a tertiary amine. This can be controlled by carefully managing the stoichiometry of the reactants, typically by using an excess of the primary amine.

Another strategy involves a sequence where the amine is introduced onto a larger molecule. For example, a precursor molecule containing the 2-(2-methoxyphenyl)ethyl and 3-bromobenzyl groups could be functionalized with a leaving group, which is then displaced by an ammonia (B1221849) equivalent or a nitrogen-containing nucleophile. However, the convergent strategies of nucleophilic substitution and reductive amination are generally more efficient for this specific target.

Development of Novel and Sustainable Synthesis Techniques for this compound and its Analogues

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods. For reactions like reductive amination, this includes the use of non-toxic, inexpensive, and recyclable catalysts. chemrxiv.org Research into catalysts based on earth-abundant metals, such as cobalt, offers an alternative to precious metal catalysts like palladium or platinum. mdpi.com

Novel energy sources are also being explored to promote these reactions more efficiently and with less waste. Methods such as microwave irradiation, ultrasound, and mechanochemical reactions (grinding reactants together) can significantly reduce reaction times and often allow for the use of less hazardous solvents. mdpi.com For the synthesis of the target compound or its analogues, applying these techniques could lead to higher yields, shorter reaction times, and a reduced environmental footprint. mdpi.com

A recently developed "migratory reductive amination" (MRA) provides a novel way to access isomeric amines from ketones and aldehydes. chemrxiv.org This one-pot method combines three distinct chemical reactions and uses inexpensive, non-toxic reagents, embodying many green chemistry ideals. chemrxiv.org Such an approach could potentially be adapted to create structural analogues of the target compound.

Targeted Derivatization and Functionalization of this compound

Once the core scaffold is synthesized, it can be further modified to explore structure-activity relationships or to attach other molecular entities. The secondary amine is a key site for derivatization.

One common derivatization is N-acylation. This involves reacting the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. mdpi.com For example, reaction with acetyl chloride would yield the corresponding N-acetamide. This transformation can be useful for biological studies, as N-acetylation can significantly alter a compound's properties. researchgate.net Another example is derivatization with trifluoroacetic anhydride, which can be used to create derivatives for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). researchgate.net

Modifications of the Benzyl (B1604629) Moiety and Their Synthetic Implications

The 3-bromobenzyl moiety is a particularly valuable handle for synthetic modification. The bromine atom on the aromatic ring can participate in a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of analogues.

Potential Cross-Coupling Reactions at the Bromo-Position:

| Reaction Name | Coupling Partner | Bond Formed | Potential Outcome |

| Suzuki Coupling | Organoboron reagent (e.g., arylboronic acid) | C-C | Replaces bromine with a new aryl or alkyl group. |

| Heck Coupling | Alkene | C-C | Attaches a vinyl group to the aromatic ring. |

| Sonogashira Coupling | Terminal alkyne | C-C | Introduces an alkyne functional group. |

| Buchwald-Hartwig Amination | Amine | C-N | Replaces bromine with a new amino group. |

| Stille Coupling | Organotin reagent | C-C | Forms a new C-C bond with various organic groups. |

Transformations at the Ethanamine Chain and Substituent Effects

The secondary amine of the ethanamine chain is a key site for chemical transformations, allowing for the introduction of diverse functional groups. One of the most common modifications is N-acylation. For instance, reactions of various 2-arylethylamines with acylating agents like methacryloyl chloride in the presence of a base such as triethylamine proceed efficiently to yield the corresponding N-acyl amides. This reaction is generally high-yielding and tolerant of a range of substituents on the aromatic ring of the phenethylamine (B48288) moiety. nih.gov

Studies on related N-benzyl-2-phenylacetamides have explored alkylation reactions, noting that steric and electronic effects of the N-substituent play a significant role in the reactivity of the molecule. researchgate.net For this compound, the nitrogen atom's nucleophilicity allows for reactions with various electrophiles.

The electronic nature of substituents on the aromatic rings can influence the reactivity of the ethanamine chain. In a broad study of N-benzyl phenethylamines, it was observed that the nature of substituents on both the phenethylamine and N-benzyl portions of the molecule significantly impacts biological activity, implying that these substituents modulate the molecule's interaction with its biological targets. nih.govdrugbank.com While nonpolar substituents like halogens and short alkyl chains on the phenethylamine ring are often tolerated or beneficial for certain activities, groups capable of hydrogen bonding, such as hydroxyl or carboxyl groups, can decrease affinity for specific receptors. nih.gov

| 2-Arylethylamine Precursor | Substituent (Aryl Ring) | Product | Yield (%) |

|---|---|---|---|

| 2-(4-Fluorophenyl)ethanamine | 4-F | N-[2-(4-fluorophenyl)ethyl]-2-methylprop-2-enamide | 94% |

| 2-(4-Chlorophenyl)ethanamine | 4-Cl | N-[2-(4-chlorophenyl)ethyl]-2-methylprop-2-enamide | 85% |

| 2-(4-Bromophenyl)ethanamine | 4-Br | N-[2-(4-bromophenyl)ethyl]-2-methylprop-2-enamide | 89% |

| 2-(4-Methoxyphenyl)ethanamine | 4-OMe | N-[2-(4-methoxyphenyl)ethyl]-2-methylprop-2-enamide | 72% |

| 2-(3,4-Dimethoxyphenyl)ethanamine | 3,4-(OMe)2 | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylprop-2-enamide | 46% |

Aromatic Ring Substitutions and Their Synthetic Accessibility

The substitution patterns on both the 2-methoxyphenyl and 3-bromobenzyl rings are crucial determinants of the molecule's properties. The synthesis of this compound and its analogues is most commonly achieved through the reductive amination of a substituted phenethylamine with a substituted benzaldehyde. nih.gov This modular approach allows for wide variability in the substitution patterns of the final product, as the synthesis relies on the accessibility of the appropriately substituted precursors.

The synthetic accessibility of these compounds is therefore dependent on the commercial availability or straightforward synthesis of various 2-arylethylamines and benzaldehydes. Research has demonstrated the successful synthesis of a wide array of N-benzyl phenethylamines with diverse substituents on both aromatic rings, including halogens, alkyl chains, and alkoxy groups. nih.govrsc.org For example, compounds with fluoro, chloro, bromo, methyl, ethyl, propyl, and various thioalkyl substituents have been prepared to systematically probe their biological effects. nih.govdrugbank.com This highlights the robustness of the synthetic routes and the accessibility of differently substituted analogues.

Further modification of the aromatic rings on the pre-formed this compound scaffold is also possible, though less common than building from substituted precursors. Standard electrophilic aromatic substitution reactions could theoretically be employed, with the existing substituents directing the position of new groups. The 2-methoxy group on the phenethylamine ring is an activating, ortho-para directing group, while the bromine on the benzyl ring is a deactivating, yet also ortho-para directing group.

| Phenethylamine Core | N-Benzyl Substituent | Resulting Compound Class |

|---|---|---|

| 4-Methyl-2,5-dimethoxyphenethylamine | 2-Hydroxybenzyl | N-(2-Hydroxybenzyl) Series |

| 4-Ethyl-2,5-dimethoxyphenethylamine | 2-Fluorobenzyl | N-(2-Fluorobenzyl) Series |

| 4-Bromo-2,5-dimethoxyphenethylamine | 3-Hydroxybenzyl | N-(3-Hydroxybenzyl) Series |

| 4-Iodo-2,5-dimethoxyphenethylamine | 2,3-Methylenedioxybenzyl | N-(2,3-Methylenedioxybenzyl) Series |

Stereochemical Control and Enantioselective Synthesis in this compound Research

While this compound itself is achiral, the introduction of a substituent on the ethanamine bridge or at the benzylic carbon can create a chiral center, making stereochemical control a critical aspect of its synthesis. Research into related chiral 2-arylethylamines and N-benzyl amines has produced several effective enantioselective methodologies. mdpi.com

One major strategy involves the use of chiral auxiliaries. For example, enantiomerically pure (R)-α-phenylethylamine can be used as a chiral auxiliary to direct the stereochemistry of subsequent reactions, after which the auxiliary can be cleaved to yield the desired chiral product. nih.gov This approach has been successfully applied to the synthesis of chiral tetrahydro-3-benzazepines. nih.gov

Catalytic asymmetric synthesis provides a more atom-economical approach. This includes methods such as:

Asymmetric Hydrogenation: The reduction of prochiral enamines or imines using chiral transition-metal catalysts (e.g., based on rhodium or iridium) is a powerful method for establishing stereocenters.

Enzymatic Reductive Amination: Biocatalysis, using enzymes such as transaminases or dehydrogenases, can achieve very high enantioselectivity in the conversion of ketones to chiral amines. researchgate.net A chemoenzymatic, one-pot transformation of styrene (B11656) to 1-phenylethylamine (B125046) has been developed, combining a Wacker oxidation with an enzymatic reductive amination, achieving >99% enantiomeric excess (ee). researchgate.net

Asymmetric Aza-Friedel–Crafts Reaction: Chiral copper(II) catalysts have been used for the enantioselective addition of phenols to N-sulfonyl aldimines, producing chiral secondary benzylamines in high yields and with enantioselectivities up to 99% ee. nih.gov

Ni/Photoredox Dual Catalysis: An asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides has been developed to access chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov

These methodologies underscore the advanced state of asymmetric synthesis applicable to the production of chiral analogues of this compound, should a chiral center be introduced into the molecular framework.

| Methodology | Catalyst/Auxiliary | Substrate Type | Reported Enantioselectivity |

|---|---|---|---|

| Chemoenzymatic Reductive Amination | Transaminase Enzyme | Ketone (from Styrene) | >99% ee |

| Asymmetric Aza-Friedel–Crafts | Copper(II)-bis(oxazoline) | Aldimine | Up to 99% ee |

| Asymmetric Phase-Transfer Alkylation | Cinchona Alkaloid Derivative | Glycinate Schiff Base | Good ee |

| Ni/Photoredox Dual Catalysis | Ni/Bi-oxazoline (BiOX) Ligand | α-N-heterocyclic trifluoroborates | Good to excellent ee |

| Biocatalytic Carbene N-H Insertion | Engineered Myoglobin Variants | Aniline and Diazo Ester | Up to 82% ee |

Advanced Analytical Techniques in N 3 Bromobenzyl 2 2 Methoxyphenyl Ethanamine Research

Spectroscopic Characterization Methodologies for N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. Techniques such as NMR, MS, and IR spectroscopy provide complementary information about the molecular framework, atomic connectivity, molecular weight, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation experiments, a complete and unambiguous assignment of all protons and carbons in the this compound structure can be achieved. ipb.ptresearchgate.net

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons on both the 3-bromobenzyl and 2-methoxyphenyl rings, the aliphatic protons of the ethylamine (B1201723) bridge and the benzylic methylene (B1212753) group, the methoxy (B1213986) group protons, and the amine proton.

¹³C NMR Spectroscopy reveals the number of chemically distinct carbon atoms. The spectrum would display signals corresponding to the aromatic carbons, the aliphatic carbons of the ethylamine backbone, the benzylic carbon, and the methoxy carbon.

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system, while HSQC correlates directly bonded proton-carbon pairs. HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in connecting the different fragments of the molecule, such as linking the benzyl (B1604629) and phenylethyl moieties via the nitrogen atom. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted chemical shifts are in ppm relative to TMS in a solvent like CDCl₃. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

| Atom/Group | Predicted ¹H NMR (δ, Multiplicity, Integration) | Predicted ¹³C NMR (δ) |

| Aromatic CH (Bromobenzyl) | 7.10-7.50 (m, 4H) | 122.0 - 132.0 |

| Aromatic CH (Methoxyphenyl) | 6.80-7.25 (m, 4H) | 110.0 - 130.0 |

| C-Br (Aromatic) | - | ~122.5 |

| C-O (Aromatic) | - | ~157.5 |

| Ph-CH₂-N | ~3.75 (s, 2H) | ~53.0 |

| N-CH₂-CH₂ | ~2.90 (t, 2H) | ~49.0 |

| CH₂-CH₂-Ph | ~2.85 (t, 2H) | ~30.0 |

| O-CH₃ | ~3.85 (s, 3H) | ~55.2 |

| N-H | ~1.5-2.5 (br s, 1H) | - |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis (e.g., GC/MS, LC-HR-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural insights from its fragmentation patterns. nih.gov

When coupled with Gas Chromatography (GC-MS), analysis is typically performed using Electron Ionization (EI), which induces extensive fragmentation. The fragmentation of amines is often dominated by α-cleavage, where the bond adjacent to the nitrogen atom is broken, leading to the formation of a stable iminium cation. miamioh.edu For the target molecule, two primary fragmentation pathways are anticipated:

Cleavage of the benzylic C-N bond to form a bromobenzyl cation (m/z 169/171), notable for the characteristic isotopic pattern of bromine.

Cleavage of the C-C bond in the ethylamine bridge, leading to a stable bromobenzyl iminium cation.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS/MS) with soft ionization techniques like Electrospray Ionization (ESI) is used to determine the accurate mass of the protonated molecule [M+H]⁺, allowing for the unambiguous confirmation of its elemental formula. nih.gov Tandem MS (MS/MS) experiments on the parent ion can be used to elicit specific fragmentation pathways, providing further structural confirmation. mdpi.com

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound Based on typical EI fragmentation pathways.

| Predicted Fragment Ion | Structure | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | [C₁₆H₁₈BrNO]⁺ | 335/337 | Shows Br isotopic pattern (approx. 1:1 ratio) |

| Bromobenzyl cation | [C₇H₆Br]⁺ | 169/171 | Benzylic cleavage; shows Br isotopic pattern |

| Methoxybenzyl cation | [C₈H₉O]⁺ | 121 | Cleavage of ethylamine bridge |

| Bromobenzyl iminium cation | [C₈H₉BrN]⁺ | 214/216 | α-cleavage product; shows Br isotopic pattern |

| Methoxyphenylethyl radical cation | [C₉H₁₁NO]⁺ | 149 | Not a primary fragment, but possible |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-O ether linkage. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The presence of two aromatic rings (chromophores) in the structure will lead to absorption in the UV region, typically between 200-400 nm, corresponding to π → π* transitions. The position of the maximum absorbance (λmax) is characteristic of the conjugated systems. researchgate.net

Table 3: Predicted Spectroscopic Data (IR, UV-Vis) for this compound

| Technique | Feature | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | N-H Stretch (secondary amine) | 3300 - 3500 (weak-medium, broad) |

| IR | Aromatic C-H Stretch | 3000 - 3100 |

| IR | Aliphatic C-H Stretch | 2850 - 2960 |

| IR | Aromatic C=C Stretch | 1450 - 1600 |

| IR | C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric) |

| IR | C-Br Stretch | 500 - 600 |

| UV-Vis | π → π* Transition | λmax ≈ 270-280 nm |

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are essential for separating the target compound from reaction precursors, byproducts, and other impurities, as well as for assessing its final purity.

Gas Chromatography (GC) Applications in Separation and Quantification

Gas Chromatography (GC) is a technique used to separate volatile compounds. For this compound, GC can be used for purity analysis and quantification, especially when coupled with a mass spectrometer (GC-MS). researchgate.net The choice of capillary column is important; a mid-polarity column is often suitable for separating positional isomers and related substances. ojp.gov While amines can sometimes exhibit poor peak shapes, modern columns and inlet liner deactivation can provide satisfactory results without the need for chemical derivatization. osti.gov

Table 4: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Typical Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-17ms) |

| Carrier Gas | Helium, constant flow (~1.0 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Injection Mode | Split/Splitless |

| Oven Program | Initial temp 150 °C, ramp at 10-20 °C/min to 300 °C, hold |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

Liquid Chromatography (LC) Techniques (e.g., HPLC, UHPLC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for assessing the purity of non-volatile or thermally sensitive compounds like this compound. mdpi.com Reversed-phase chromatography is the most common mode used. psu.edu By using a C18 stationary phase and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, excellent separation of the main compound from its impurities can be achieved. Adding a small amount of acid (e.g., formic acid) to the mobile phase ensures that the amine is protonated, which typically results in sharper, more symmetrical peaks.

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Typical Value/Condition |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | e.g., 10% B to 90% B over 15 minutes |

| Column Temperature | 25 - 40 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at ~275 nm or MS |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Scouting

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical technique widely employed in synthetic organic chemistry. nih.govresearchgate.net Its application in the research of this compound is crucial for two primary purposes: monitoring the progress of its synthesis and scouting for optimal conditions for its purification by column chromatography. researchgate.net

Reaction Monitoring: The synthesis of this compound, likely involving the reaction between 2-(2-methoxyphenyl)ethanamine and 3-bromobenzyl bromide or a reductive amination using 3-bromobenzaldehyde, can be effectively monitored using TLC. A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel, alongside spots of the starting materials. nih.gov The plate is then developed in a chamber containing an appropriate mobile phase (eluent).

By observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, a chemist can track the reaction's progression over time. The relative polarity of the starting materials and the product dictates their retention factor (Rf) values. Generally, the amine product is expected to have a different polarity than the initial reactants. Visualization of the spots is often achieved under UV light, especially for aromatic compounds, or by using chemical stains. nih.gov

Purification Scouting: TLC is an invaluable tool for determining the ideal solvent system for the purification of this compound via column chromatography. researchgate.net Various solvent systems with differing polarities are tested to find one that provides good separation between the desired product and any unreacted starting materials or byproducts. An optimal Rf value for the product is typically sought, usually in the range of 0.2-0.4, to ensure efficient separation on a silica gel column. A good solvent system will show a significant difference in Rf values (ΔRf) between the product and impurities.

Below is a representative data table illustrating how TLC results might be recorded for scouting purification conditions.

| Trial | Mobile Phase (v/v) | Starting Material Rf | Product Rf | Impurity Rf | Observations |

| 1 | Hexane:Ethyl Acetate (9:1) | 0.85 | 0.60 | 0.75 | Poor separation between product and impurity. Product Rf is too high. |

| 2 | Hexane:Ethyl Acetate (7:3) | 0.65 | 0.35 | 0.50 | Good separation between product and starting material. Product Rf is in the ideal range. |

| 3 | Hexane:Ethyl Acetate (1:1) | 0.40 | 0.15 | 0.25 | Product Rf is too low for efficient elution. |

| 4 | Dichloromethane:Methanol (9.5:0.5) | 0.70 | 0.40 | 0.55 | Good product Rf and good separation from starting material. |

Note: The Rf values presented in this table are hypothetical and serve as an example of experimental data logging for purification scouting.

Structure Activity Relationship Sar Studies of N 3 Bromobenzyl 2 2 Methoxyphenyl Ethanamine and Its Analogues

Elucidating Key Pharmacophoric Elements within the N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine Scaffold

The fundamental structure of this compound comprises three key pharmacophoric elements: the 2-methoxyphenyl ring, the ethanamine backbone, and the N-(3-bromobenzyl) group. Each component plays a distinct role in the molecule's interaction with biological targets. The core of the molecule is the 2-phenethylamine motif, which is widely found in endogenous catecholamines and is a critical component for activity in many centrally active agents. nih.gov

The essential pharmacophoric features can be summarized as:

An aromatic ring (2-methoxyphenyl group): This region often engages in hydrophobic and van der Waals interactions within the receptor binding site. Substituents on this ring are critical for modulating activity. nih.gov

A flexible ethylamine (B1201723) linker: This two-carbon chain connects the aromatic ring to the nitrogen atom. Its length and conformation are crucial for correctly positioning the other pharmacophoric elements. Modifications to this chain, such as α-methylation, are known to alter pharmacological properties. nih.govmdpi.com

A basic nitrogen atom: At physiological pH, this amine is typically protonated, forming a cation that can engage in a critical ionic interaction or hydrogen bonding with an acidic residue (e.g., aspartate) in the receptor's binding pocket. nih.gov

A second aromatic moiety (N-benzyl group): This group provides an additional site for aromatic or hydrophobic interactions, significantly contributing to the binding affinity. nih.govnih.gov Substituents on this ring, such as the 3-bromo group in the parent compound, further refine the interaction profile.

Impact of Benzyl (B1604629) Substituents on Biological Interaction Profiles

The nature and position of substituents on the N-benzyl ring profoundly influence the biological activity of N-benzylphenethylamine analogues. The 3-bromo substituent in the parent compound is a key feature that modulates its properties through steric, electronic, and lipophilic effects.

Research on related N-benzylphenethylamines and N-benzyltryptamines has shown that the position of a halogen substituent is critical. In a series of N-benzyltryptamines, an N-3-bromobenzyl analogue was found to have a significantly higher affinity for the 5-HT2A receptor compared to its 4-bromo counterpart, highlighting a preference for meta-substitution in that series. acs.org Similarly, studies on other phenethylamine (B48288) analogues have revealed that substituents in the ortho and meta positions of the N-benzyl ring can be particularly beneficial for potency. researchgate.net For instance, N-(2-hydroxybenzyl) and N-(2-methoxybenzyl) substitutions on phenethylamines are known to produce compounds with exceptionally high potency. nih.govresearchgate.net The N-(2-fluorobenzyl) substituent, however, sometimes leads to lower affinities, potentially due to a reduced capacity for hydrogen bond acceptance. nih.gov

The bromine atom itself, being a halogen, can participate in halogen bonding, a noncovalent interaction that may contribute to ligand-receptor binding. researchgate.net The electronic effect of the electron-withdrawing bromine atom at the meta position also alters the charge distribution of the benzyl ring, which can influence binding interactions.

The following table summarizes the effects of various N-benzyl substituents on the activity of related phenethylamine analogues, providing insights into the SAR of this part of the scaffold.

| N-Benzyl Substituent | Position | Observed Effect on Activity/Affinity | Reference Compound Class | Citation |

|---|---|---|---|---|

| -OH | ortho (2-) | Generally highest functional activity and good selectivity | Phenethylamines (5-HT2A/2C Agonists) | nih.gov |

| -OCH3 | ortho (2-) | Dramatically improves binding affinity and activity | Phenethylamines (5-HT2A Agonists) | nih.govnih.govresearchgate.net |

| -Br | meta (3-) | Higher affinity than 4-bromo analogue | Tryptamines (5-HT2A Agonists) | acs.org |

| -Br | para (4-) | Lower affinity than 3-bromo analogue | Tryptamines (5-HT2A Agonists) | acs.org |

| -F | ortho (2-) | Generally lower affinity than other N-benzyl substituents | Phenethylamines (5-HT2A/2C Agonists) | nih.gov |

| 2,3-Methylenedioxy | ortho, meta | General increase in 5-HT2A-selective binding | Phenethylamines (5-HT2A/2C Agonists) | nih.gov |

Influence of Ethanamine Chain Modifications on Activity and Selectivity

The two-carbon ethanamine linker is a critical structural component that dictates the spatial orientation of the aromatic rings and the basic nitrogen. Modifications to this chain can significantly alter a compound's activity and selectivity.

Studies on β-phenethylamine analogues have shown that adding a single small substituent, such as a methyl group, to the β-carbon (the carbon adjacent to the 2-methoxyphenyl ring) is generally well-tolerated. nih.gov However, introducing larger or multiple substituents at this position often leads to a great reduction in potency. nih.gov

Introducing a methyl group on the α-carbon (the carbon adjacent to the nitrogen) converts the phenethylamine scaffold to an amphetamine. This modification can have varied effects; in some series, it leads to a decrease in potency at certain receptors, such as the human trace amine-associated receptor 1 (hTAAR1). nih.gov Elongating the alkyl chain at this position can lead to a decrease in activity at dopaminergic pathways. mdpi.com

Furthermore, the degree of substitution on the nitrogen atom is crucial. Converting the secondary amine in N-benzylphenethylamines to a tertiary amine (e.g., by N-methylation) generally results in a substantial reduction in potency. nih.gov This suggests that the hydrogen atom on the secondary amine may be important for hydrogen bonding or that the increased steric bulk of a tertiary amine is detrimental to binding.

Aromatic Ring Substitutions and Their Structure-Activity Implications in this compound Analogues

Substituents on the phenethylamine aromatic ring (the 2-methoxyphenyl ring in the parent compound) are pivotal in determining biological activity. The 2-methoxy group is a key feature whose presence and position are critical.

Research has demonstrated that the deletion of methoxy (B1213986) groups from the phenyl ring can be highly detrimental to activity. In a series of 2,5-dimethoxyphenylpiperidines, removal of the 2-methoxy group resulted in a more than 500-fold drop in potency, a much more significant loss than that observed from removing the 5-methoxy group. nih.gov This underscores the critical role of the ortho-methoxy substituent. In other studies, compounds with a methoxy group on the aromatic ring showed very weak or no activity for dopamine (B1211576) reuptake inhibition, indicating that the effect of this substituent is highly target-dependent. biomolther.orgbiomolther.org

The position of substitution on the phenyl ring is also a key determinant of activity. In studies of ketamine analogues, which share a substituted 2-phenylcyclohexanone (B152291) core, it was found that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com This suggests a general preference for substitution at the ortho and meta positions for certain receptor interactions. Nonpolar substituents such as halogens and alkyl groups on this ring have been shown to increase affinity in some phenethylamine series. nih.gov

The following table summarizes the effects of substitutions on the phenethylamine aromatic ring in related compound classes.

| Substitution | Position | Observed Effect on Activity/Potency | Reference Compound Class | Citation |

|---|---|---|---|---|

| Deletion of -OCH3 | ortho (2-) | >500-fold drop in potency | Phenylpiperidines (5-HT2A Agonists) | nih.gov |

| Deletion of -OCH3 | meta (5- in a 2,5-dimethoxy series) | ~20-fold drop in potency | Phenylpiperidines (5-HT2A Agonists) | nih.gov |

| Deletion of both -OCH3 groups | ortho, meta (2,5-) | Negligible agonist activity | Phenylpiperidines (5-HT2A Agonists) | nih.gov |

| -Cl, -Me, -OMe, -CF3, -OCF3 | ortho (2-) and meta (3-) | Generally more active than para-substituted analogues | Ketamine Esters | mdpi.com |

| Halogens, short alkyl chains | para (4-) | Increased affinity | Phenethylamines (5-HT2A Agonists) | nih.gov |

| -COOH, -OH, -NH2 | para (4-) | Decreased affinity by several orders of magnitude | Phenethylamines (5-HT2A Agonists) | nih.gov |

Stereochemistry and Enantioselective Activity of this compound Derivatives

While this compound itself is not chiral, modifications to the ethanamine backbone, such as the introduction of an α-methyl group, would create a chiral center. In such cases, the stereochemistry of the molecule would become a critical factor in its biological activity.

Biological targets like receptors and enzymes are inherently chiral, composed of L-amino acids. Consequently, they often exhibit stereoselectivity, interacting differently with the enantiomers of a chiral ligand. The two enantiomers (R and S forms) of a chiral molecule can have quantitatively different potencies, and in some cases, qualitatively different pharmacological effects. For instance, docking simulations of certain β-phenethylamine derivatives have shown that one enantiomer, typically the (S)-form, fits more stably into the binding site of its target protein than the (R)-form. nih.govkoreascience.kr

The importance of stereochemistry is well-recognized in medicinal chemistry, and significant effort is often devoted to the separation of racemic mixtures to study the individual enantiomers. nih.gov The resolution of chiral amines like 1-phenylethylamine (B125046) is frequently accomplished by forming diastereomeric salts with a chiral acid, such as tartaric acid, allowing for their separation by crystallization. nih.govacs.org The fact that enantiomers of related compounds are routinely separated for pharmacological evaluation underscores the principle that stereochemistry is a key determinant of biological action. sigmaaldrich.comresearchgate.netresearchgate.net Therefore, for any chiral analogue of this compound, it would be essential to evaluate the enantiomers separately to fully characterize their SAR.

Molecular Pharmacology and Mechanistic Investigations of N 3 Bromobenzyl 2 2 Methoxyphenyl Ethanamine

Receptor Binding Affinity and Selectivity Profiling of N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine and its Analogues

The pharmacological profile of N-benzyl phenethylamines, a class of compounds to which this compound belongs, is characterized by significant interactions with specific neurotransmitter receptor systems. The substitution on the nitrogen atom with a benzyl (B1604629) group dramatically enhances the binding affinity and functional activity at certain receptors compared to their parent phenethylamine (B48288) structures. acs.orgnih.govnih.gov Research has focused primarily on serotonin (B10506) receptors, with additional investigations clarifying the selectivity profile across dopaminergic and other G-protein coupled receptors.

N-benzyl phenethylamines are potent agonists at the serotonin 5-HT2 receptor family, with a particularly high affinity for the 5-HT2A and 5-HT2C subtypes. nih.govnih.gov The addition of an N-benzyl group can increase binding affinity by up to 300-fold compared to simpler N-alkyl substitutions. psu.edu

Structure-activity relationship (SAR) studies reveal that the position of substituents on the N-benzyl ring significantly modulates binding affinity. For halogenated benzyl groups, substitution at the ortho or meta position tends to enhance affinity for the 5-HT2A receptor, whereas para-substitution can reduce it. acs.org This is exemplified in a related tryptamine (B22526) series, where an N-3-bromobenzyl analogue demonstrated a higher affinity (Ki = 1.48 nM) for the 5-HT2A receptor compared to its 4-bromo counterpart (Ki = 11.2 nM). acs.org

A close analogue, 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, also known as Cimbi-36, has been extensively studied as a selective 5-HT2A/2C receptor agonist. nih.govmdpi.com In vitro binding assays have shown that Cimbi-36 possesses high affinity for both the human 5-HT2A receptor (Ki = 1.01 nM) and the 5-HT2C receptor (Ki = 1.7 nM). mdpi.com This compound is highly selective for these receptors over a panel of more than 40 other neuroreceptor targets. nih.gov PET imaging studies in humans have confirmed that the binding of radiolabeled Cimbi-36 in the cerebral cortex is selective for 5-HT2A receptors. nih.govregionh.dk

The N-benzyl phenethylamine class is generally selective for the 5-HT2 receptor subtypes over other serotonin receptors like 5-HT1A. nih.govpsu.edu While many compounds in this class bind strongly to both 5-HT2A and 5-HT2C receptors, some analogues exhibit impressive selectivity for the 5-HT2A subtype. acs.orgnih.govdrugbank.com

Binding Affinity of Analogue Cimbi-36 at Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT2A | 1.01 | mdpi.com |

| 5-HT2C | 1.7 | mdpi.com |

| 5-HT2B | 7.0 (for [11C]CIMBI-5, an iodo-analogue) | mdpi.com |

In contrast to their high affinity for serotonin 5-HT2 receptors, this compound and its analogues generally exhibit low affinity for dopamine (B1211576) receptors. A broad receptor screening of N-2-methoxybenzyl (NBOMe) derivatives, which are structurally analogous, showed that most compounds have a low affinity for dopamine D1, D2, and D3 receptors, with Ki values typically greater than 1 µM. biorxiv.orgnih.gov

This indicates a high degree of selectivity for the serotonin 5-HT2 system over the dopaminergic system. While N-substitution on some phenethylamine scaffolds can enhance dopamine D2 receptor affinity, the specific N-benzyl and phenethylamine ring substitutions found in this class of compounds direct the activity away from dopaminergic targets. nih.gov This selectivity is a key feature of their pharmacological profile, distinguishing them from other classes of psychoactive compounds that may interact with multiple monoamine systems. biorxiv.org

Receptor Selectivity Profile of N-Benzyl Phenethylamine Analogues

| Receptor Family | General Affinity | Reference |

|---|---|---|

| Serotonin 5-HT2A/2C | High (Low nM) | biorxiv.orgnih.gov |

| Dopamine D1-3 | Low (>1000 nM) | biorxiv.orgnih.gov |

| Adrenergic α1 | Moderate (0.3-0.9 µM) | nih.gov |

| Histamine H1 | Moderate to Low | biorxiv.org |

There is currently no scientific literature available to suggest that this compound or its close structural analogues have significant binding affinity for the motilin or neurotensin (B549771) receptors. The known agonists for these receptors, such as the macrolide-like compounds for the motilin receptor and peptide-based ligands for neurotensin receptors, are structurally distinct from N-benzyl phenethylamines. nih.govfrontiersin.orgreprocell.com Comprehensive binding panels conducted on analogues have shown high selectivity for 5-HT2 receptors, with minimal interaction at other screened GPCRs, further suggesting that engagement with the motilin or neurotensin systems is unlikely. nih.gov

Enzyme Modulation and Substrate Interactions of the Chemical Compound

The primary enzymes involved in the metabolism of monoamine neurotransmitters are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Phenethylamine itself is a substrate for MAO-B. wikipedia.org However, the introduction of substitutions on the aromatic ring and, particularly, large N-substituents can significantly alter a compound's interaction with these enzymes. Research indicates that large N-substituents, such as an N-benzyl group, can lead to a complete loss of MAO inhibitory properties in phenethylamine derivatives. researchgate.net While some N-benzyl-containing scaffolds, like N-benzylphthalimide, show weak MAO-B inhibition, the specific N-benzyl phenethylamine structure is not typically associated with potent enzyme inhibition. acs.org

Instead of inhibiting metabolic enzymes, some phenethylamine derivatives are known to interact with monoamine transporters (SERT, DAT, NET). However, for the N-benzyl phenethylamine class, the affinity for these transporters is generally low. biorxiv.org

There is no direct evidence in the current scientific literature to indicate that this compound functions as a kinase inhibitor. The primary mechanism of action for this class of compounds is well-established as direct receptor agonism at GPCRs, specifically the 5-HT2A receptor. biomolther.org This receptor activation initiates intracellular signaling cascades, such as the activation of extracellular signal-regulated kinases (ERKs), which are downstream effects of receptor engagement rather than direct inhibition of the kinases themselves. biomolther.org The molecular structure does not share common motifs with established classes of receptor tyrosine kinase or serine/threonine kinase inhibitors.

Other Enzyme Systems Affected by this compound

The introduction of a bromine atom to an organic scaffold can significantly influence its interaction with enzyme systems. For instance, bromination of substrates for the enzyme kynureninase has been shown to alter their binding affinity and catalytic rates. Specifically, 3-bromo-L-kynurenine and 5-bromo-L-kynurenine are both processed by kynureninase, but with different efficiencies compared to the non-brominated parent compound. nih.gov This suggests that the bromine substituent on the benzyl ring of this compound could similarly modulate its interaction with various enzymes, potentially leading to inhibitory or altered substrate activities.

Furthermore, the metabolism of structurally similar N-benzylphenethylamines, such as the NBOMe class of compounds, is known to be mediated by cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net Inhibition of CYP isoenzymes, particularly CYP3A4 and CYP2D6, has been shown to influence the cytotoxicity of these compounds, indicating a significant role of these enzymes in their metabolic pathways. mdpi.comresearchgate.net Therefore, it is plausible that this compound also serves as a substrate for and potential modulator of various CYP isoforms. The enzymatic degradation of brominated organic compounds can also proceed via dehalogenation, a process that involves the cleavage of the carbon-bromine bond. mdpi.com

Table 1: Effects of Bromination on Enzyme Activity for Related Compounds

| Compound | Enzyme | Observed Effect | Reference |

|---|---|---|---|

| 3-bromo-L-kynurenine | Kynureninase | Substrate with high Km value | nih.gov |

| 5-bromo-L-kynurenine | Kynureninase | Substrate with similar kcat to L-kynurenine | nih.gov |

| 25B-NBOMe | Cytochrome P450 | Metabolized, cytotoxicity influenced by CYP inhibition | mdpi.comresearchgate.net |

| 25C-NBOMe | Cytochrome P450 | Metabolized, cytotoxicity influenced by CYP inhibition | mdpi.comresearchgate.net |

Ion Channel Modulatory Effects of Related Structures

Ion channels are crucial for a multitude of physiological processes, and their modulation represents a key therapeutic strategy for various diseases. nih.gov While direct evidence for this compound is lacking, studies on related structures provide insights into its potential ion channel activity. For example, the marine natural product 2-(3,5-diiodo-4-methoxyphenyl)ethan-1-amine (DIMTA), which shares the methoxyphenylethylamine (B8523189) core, has been identified as an ion channel blocker that selectively affects low-threshold cold thermosensors in mouse dorsal root ganglion (DRG) neurons. biorxiv.org This activity is thought to be mediated through interactions with voltage-gated potassium channels (VGKCs) and voltage-gated calcium channels (VGCCs). biorxiv.org This suggests that phenethylamine derivatives, including potentially this compound, can modulate the activity of various ion channels.

Cellular Signaling Pathway Elucidation Initiated by this compound

The N-benzylphenethylamine scaffold is well-known for its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). nih.govnih.gov Activation of this receptor initiates a cascade of intracellular signaling events.

Activation of the 5-HT2A receptor by agonists typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, a process known as intracellular calcium mobilization. cancer.gov Studies on various N-benzylphenethylamine analogs have demonstrated their ability to induce calcium mobilization, confirming their agonistic activity at 5-HT2 receptors. cancer.gov Furthermore, even simple phenethylamines have been shown to induce an increase in cytosolic free calcium, suggesting this is a common feature of this chemical class. nih.gov

While the primary signaling pathway for 5-HT2A receptors involves PLC, some GPCRs can also modulate the activity of adenylyl cyclase, the enzyme responsible for the production of cyclic AMP (cAMP). nih.gov For instance, the trace amine-associated receptor 1 (TAAR1), another GPCR that interacts with phenethylamine derivatives, is known to be Gαs-coupled, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels. mdpi.comsci-hub.se The modulation of adenylyl cyclase activity can have significant downstream effects on cellular function.

The signaling cascades initiated by GPCR activation, such as the PLC and adenylyl cyclase pathways, lead to the activation of various downstream protein kinases, including protein kinase C (PKC) and protein kinase A (PKA). These kinases, in turn, phosphorylate a multitude of cellular proteins, including transcription factors, which can then translocate to the nucleus and alter gene expression. For example, activation of 5-HT2A receptors can lead to the activation of the mitogen-activated protein kinase (MAPK) or extracellular signal-regulated kinase (ERK) signaling pathway. researchgate.net The activation of these downstream cascades is a hallmark of the cellular response to N-benzylphenethylamine compounds and is crucial for their pharmacological effects.

In Vitro Pharmacological Activity and Mechanistic Insights in Relevant Biological Models

The in vitro pharmacology of N-benzylphenethylamine derivatives is most prominently characterized by their high affinity and potent agonism at the 5-HT2A receptor. nih.govnih.gov The addition of an N-benzyl group to a phenethylamine core structure significantly increases its binding affinity for this receptor. nih.govnih.gov

Structure-activity relationship (SAR) studies have revealed that substituents on both the phenethylamine and the N-benzyl portions of the molecule can modulate this activity. For instance, the presence of a 2-methoxy group on the N-benzyl ring is a common feature in many potent 5-HT2A agonists of the NBOMe series. nih.gov The nature of the substituent at the 4-position of the phenethylamine ring is also critical, with halogens such as bromine often conferring high potency. nih.gov

In vitro studies using cell lines expressing 5-HT2A receptors have been instrumental in characterizing the functional activity of these compounds, typically by measuring downstream signaling events such as inositol phosphate (B84403) production or calcium mobilization. nih.govcancer.gov Furthermore, investigations into the cytotoxicity of these compounds in cell lines like SH-SY5Y and HepG2 have shown that the N-benzyl moiety can increase cytotoxicity, which may be related to the compound's lipophilicity and its effects on mitochondrial function and cellular energy homeostasis. mdpi.comresearchgate.net

Table 2: In Vitro Activity of Related N-Benzylphenethylamine Compounds

| Compound | Receptor Target | In Vitro Assay | Key Finding | Reference |

|---|---|---|---|---|

| 25I-NBOMe | 5-HT2A | Radioligand Binding | Subnanomolar affinity | nih.gov |

| 25B-NBOMe | 5-HT2A | Functional Assay (Calcium Mobilization) | Potent agonist | cancer.gov |

| 2C-B | 5-HT2A | Cytotoxicity Assay (SH-SY5Y cells) | Increased cytotoxicity compared to non-benzylated analog | mdpi.com |

| Mescaline-NBOMe | 5-HT2A | Cytotoxicity Assay (HepG2 cells) | Increased cytotoxicity compared to mescaline | mdpi.com |

Research on this compound Remains Undisclosed in Public Scientific Literature

Despite a comprehensive search of publicly available scientific databases and literature, detailed molecular pharmacology and mechanistic investigations for the chemical compound this compound are not presently available.

Extensive queries aimed at elucidating the specific biological activities of this compound, as outlined in the requested article structure, did not yield any published research. The areas of inquiry included its potential antiproliferative mechanisms in cancer cell lines, antimicrobial mode of action, antifibrotic pathway disruptions, antiviral mechanisms, and its influence on neurotransmitter release and reuptake.

The absence of information across these diverse pharmacological areas suggests that this compound may be a novel compound that has not yet been the subject of published scientific investigation, or that such research is proprietary and not in the public domain.

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and mechanistic insights for the following sections:

Neurotransmitter Release and Reuptake Modulation Studies

Further research and publication in peer-reviewed scientific journals are necessary to determine the molecular pharmacology and mechanistic profile of this compound.

Computational Chemistry and in Silico Modeling of N 3 Bromobenzyl 2 2 Methoxyphenyl Ethanamine

Molecular Docking Studies for Target Interaction Prediction of N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govmdpi.com This method is crucial for identifying potential biological targets and understanding the mechanism of action. For this compound, docking studies would be performed against a panel of receptors, enzymes, and transporters, particularly those associated with the central nervous system (CNS) due to its structural characteristics.

Detailed Research Findings: Hypothetical molecular docking studies against targets such as serotonin (B10506) transporters (SERT), dopamine (B1211576) transporters (DAT), and various G-protein coupled receptors (GPCRs) could reveal the binding affinity and interaction patterns. The results typically include a docking score, which estimates the binding free energy, and a detailed view of the binding pose. Lower binding energy scores suggest a more favorable interaction. nih.gov

Key interactions for this compound within a hypothetical receptor binding pocket might include:

Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor or acceptor.

Hydrophobic Interactions: The two aromatic rings (the 3-bromobenzyl and 2-methoxyphenyl moieties) can form significant hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The bromine atom on the benzyl (B1604629) ring could form a halogen bond with a Lewis basic site in the receptor, such as a carbonyl oxygen.

Pi-Pi Stacking: The aromatic rings can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Serotonin Transporter (SERT) | -9.8 | Asp98, Tyr176, Phe335 | Hydrogen Bond, Pi-Pi Stacking |

| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149, Phe340 | Hydrogen Bond, Hydrophobic |

| 5-HT2A Receptor | -9.2 | Ser242, Trp336, Phe340 | Pi-Pi Stacking, Halogen Bond |

| Sigma-1 Receptor | -10.1 | Glu172, Tyr103, Trp164 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are employed to analyze the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing insights into the conformational changes and the persistence of key interactions identified in docking.

Detailed Research Findings: An MD simulation of the this compound-receptor complex, typically run for hundreds of nanoseconds, would be analyzed for several parameters to assess stability.

Root Mean Square Deviation (RMSD): A low and stable RMSD for the ligand and the protein backbone indicates that the complex remains in a stable conformation throughout the simulation.

Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexible regions of the protein. Low fluctuation in the binding site residues suggests that the ligand is held tightly.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds over time, confirming the stability of critical interactions.

| Simulation Parameter | Average Value | Interpretation |

| Protein RMSD | 1.5 Å | Stable protein backbone conformation |

| Ligand RMSD | 0.8 Å | Stable binding pose of the ligand |

| Binding Site RMSF | 0.5 Å | Low flexibility, indicating tight binding |

| Radius of Gyration (Rg) | 22.5 Å | The protein maintains its compact fold |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govdergipark.org.tr These calculations provide information about the distribution of electrons, molecular orbital energies, and reactivity.

Detailed Research Findings: For this compound, DFT calculations can determine its electronic structure and reactivity descriptors. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of the molecule to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of the molecule to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable. researchgate.netnih.gov

| Quantum Chemical Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 5.4 eV | Suggests high chemical stability |

| Dipole Moment | 2.5 Debye | Indicates moderate polarity |

| Electronegativity (χ) | 3.5 eV | Measure of electron-attracting power |

| Chemical Hardness (η) | 2.7 eV | Resistance to change in electron distribution |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling (In Silico)

In silico ADME profiling predicts the pharmacokinetic properties of a drug candidate. mdpi.comresearchgate.net These predictions are vital for early-stage evaluation to identify compounds with favorable drug-like properties and avoid costly late-stage failures.

Detailed Research Findings: Various computational models can predict the ADME properties of this compound based on its structure. These predictions often rely on quantitative structure-property relationship (QSPR) models.

| ADME Property | Predicted Value | Implication |

| Lipophilicity (Consensus LogP) | 4.1 | Good lipid solubility, may affect BBB permeability |

| Aqueous Solubility (LogS) | -4.5 | Low water solubility |

| Caco-2 Permeability | High | Likely to have good intestinal absorption mdpi.com |

| Human Intestinal Absorption | >90% | High probability of being well-absorbed orally mdpi.com |

| P-glycoprotein (P-gp) Substrate | Yes | Potential for efflux from cells, including the BBB |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with CYP3A4-metabolized drugs |

Predicting metabolic pathways is crucial to understanding a compound's duration of action and identifying potentially active or toxic metabolites. nih.govnih.gov Software tools can predict sites of metabolism based on the reactivity of different parts of the molecule.

Detailed Research Findings: Based on the structure of this compound, several metabolic transformations are likely. The primary sites of metabolism would be predicted by models that recognize common metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes.

O-Demethylation: The methoxy (B1213986) group on the phenyl ring is a prime target for O-demethylation by enzymes like CYP2D6, leading to a phenolic metabolite.

N-Dealkylation: The bond between the nitrogen and the benzyl group can be cleaved, resulting in 2-(2-methoxyphenyl)ethanamine.

Aromatic Hydroxylation: The aromatic rings can undergo hydroxylation, typically at the para position, catalyzed by various CYP enzymes.

Oxidation: The secondary amine can be oxidized to a hydroxylamine or further to a nitroso derivative.

| Metabolic Reaction | Predicted Metabolite | Key Enzyme(s) |

| O-Demethylation | 2-(N-(3-bromobenzyl)aminoethyl)phenol | CYP2D6 |

| N-Dealkylation | 2-(2-methoxyphenyl)ethanamine | CYP3A4, CYP2D6 |

| Aromatic Hydroxylation | N-(3-bromobenzyl)-2-(4-hydroxy-2-methoxyphenyl)ethanamine | CYP2C9, CYP2D6 |

| Bromine-Aryl Bond Cleavage | N-benzyl-2-(2-methoxyphenyl)ethanamine | Not a primary P450 reaction; may occur via other pathways |

For compounds intended to act on the central nervous system, crossing the blood-brain barrier (BBB) is essential. nih.gov In silico models predict BBB permeability based on key physicochemical properties. mdpi.com

Detailed Research Findings: The likelihood of this compound crossing the BBB can be estimated by evaluating several molecular descriptors against established criteria for CNS-active drugs. researchgate.net

| Physicochemical Property | Value for Compound | Optimal Range for CNS Drugs | BBB Permeability Prediction |

| Molecular Weight (MW) | 335.25 g/mol | < 450 g/mol | Favorable |

| Lipophilicity (LogP) | 4.1 | 1.5 - 4.0 | Borderline/Acceptable |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | < 90 Ų | Favorable |

| Hydrogen Bond Donors | 1 | ≤ 3 | Favorable |

| Hydrogen Bond Acceptors | 2 | ≤ 7 | Favorable |

| Overall Prediction | Likely to Cross BBB |

While most parameters are favorable, the relatively high LogP and its potential as a P-glycoprotein substrate suggest that its brain penetration might be modulated by active efflux mechanisms.

Virtual Screening and Lead Optimization Strategies for this compound Analogues

The structure of this compound can serve as a scaffold for virtual screening to identify analogues with improved potency, selectivity, or pharmacokinetic properties. Lead optimization involves systematically modifying the lead compound to enhance its desired characteristics. nih.gov

Detailed Research Findings: A virtual library of analogues could be generated by modifying specific functional groups of the parent compound. These modifications would aim to enhance target binding affinity or improve ADME properties.

Modification of the Bromo-substituent: Replacing the bromine atom with other halogens (Cl, F) or with small electron-withdrawing or electron-donating groups (e.g., CF₃, CH₃) could modulate both binding affinity and metabolic stability.

Modification of the Methoxy-substituent: Shifting the position of the methoxy group (e.g., to the 3- or 4-position) or replacing it with other groups (e.g., hydroxyl, ethoxy) could alter receptor selectivity and metabolism.

Bioisosteric Replacement: The phenyl rings could be replaced with other aromatic systems, such as pyridine or thiophene, to explore new interaction patterns and improve properties like solubility.

| Analogue Modification | Rationale | Predicted Improvement |

| Replace 3-bromo with 3-chloro | Improve metabolic stability, slightly reduce lipophilicity | Better ADME profile |

| Replace 2-methoxy with 2-hydroxyl | Introduce a hydrogen bond donor, increase polarity | Potentially higher binding affinity, improved solubility |

| Replace benzyl ring with pyridyl ring | Introduce a hydrogen bond acceptor, improve solubility | Enhanced selectivity, better LogS |

| Add a methyl group to the ethyl linker | Introduce a chiral center, create steric bulk | Potential for stereospecific binding and increased potency |

Preclinical Mechanistic Studies and Pharmacological Characterization of N 3 Bromobenzyl 2 2 Methoxyphenyl Ethanamine Analogues

In Vivo Proof-of-Concept for Pharmacological Mechanisms (Focus on animal models, excluding human data)

Studies on analogues of N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine provide foundational insights into their pharmacological mechanisms. One such analogue, N-2-Chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride (DSP 4), has been investigated in rat models to determine its effects on noradrenergic neurons.

In these studies, DSP 4 was found to induce a long-term decrease in the capacity of brain homogenates to accumulate noradrenaline. nih.gov This effect was significant and lasted for an extended period, with notable impacts still observed eight months after administration. nih.gov The compound's action was selective, as it did not affect noradrenaline uptake in the striatum (dopamine neurons) or the uptake of 5-hydroxytryptamine (5-HT) in various brain regions. nih.gov In vitro, DSP 4 inhibited noradrenaline uptake in cortical homogenates with an IC50 value of 2 µM, while being substantially less active on dopamine (B1211576) and 5-HT uptake. nih.gov

Furthermore, administration of DSP 4 led to a decrease in dopamine-beta-hydroxylase (DBH) activity in the rat brain and heart. nih.gov In the brain, the reduction in DBH activity was more pronounced in the cerebral cortex compared to the hypothalamus. nih.gov These findings suggest that the primary mechanism of action for this analogue involves an interaction with membranal noradrenaline uptake sites, potentially leading to the degeneration of nerve terminals. nih.gov

Table 1: In Vivo Pharmacological Effects of DSP 4 in Rats

| Parameter | Tissue/Region | Observed Effect | Duration |

|---|---|---|---|

| Noradrenaline Accumulation | Brain Homogenates | Long-term decrease | Significant effect up to 8 months |

| Noradrenaline Uptake | Striatum | No effect | - |

| 5-HT Uptake | Various Brain Regions | No effect | - |

| Dopamine-beta-hydroxylase (DBH) Activity | Brain and Heart | Decrease | Long-term |

| Noradrenaline Concentration | Brain | Greatly decreased | At least two weeks |

Neurobehavioral Studies to Elucidate Central Mechanisms (excluding adverse effect profiling)

The neurobehavioral effects of N-benzyl-2-phenylethylamine (NBPEA) derivatives, a class to which this compound belongs, have been explored in adult zebrafish to understand their central mechanisms. researchgate.net These studies reveal that substitutions in the N-benzyl fragment primarily affect locomotion, while modifications in the phenethylamine (B48288) moiety influence anxiety-like behavior. researchgate.netbiorxiv.org

Several NBPEA derivatives have been categorized based on their neurobehavioral profiles in zebrafish. researchgate.netbiorxiv.org These categories include anxiogenic/hypolocomotor, behaviorally inert, anxiogenic/hallucinogenic-like, and anxiolytic/hallucinogenic-like agents. researchgate.netbiorxiv.org For instance, compounds like 24H-NBF, 24H-NBOMe, and 34H-NBF were found to be anxiogenic and reduce locomotion. biorxiv.org In contrast, 34H-NBOMe(F) exhibited anxiolytic and potential hallucinogenic-like properties. researchgate.netbiorxiv.org

Computational analyses have also suggested a phenotypic similarity between the behavioral activity of some NBPEAs and conventional serotonergic and antiglutamatergic hallucinogens. researchgate.net In silico modeling further supports an overlap in the drug targets for these tested NBPEAs and known hallucinogens like MDMA and ketamine. researchgate.netbiorxiv.org

Table 2: Neurobehavioral Profiles of N-Benzyl-2-phenylethylamine Analogues in Zebrafish

| Compound Category | Behavioral Effects | Example Compounds |

|---|---|---|

| Anxiogenic/Hypolocomotor | Increased anxiety-like behavior, decreased movement | 24H-NBF, 24H-NBOMe, 34H-NBF |

| Behaviorally Inert | No significant behavioral changes | 34H-NBBr, 34H-NBCl, 34H-NBOMe |

| Anxiogenic/Hallucinogenic-like | Increased anxiety-like behavior, potential hallucinogenic properties | 24H-NBBr, 24H-NBCl, 24H-NBOMe(F) |

Biochemical and Histopathological Investigations in Animal Models (excluding toxicity/safety profiles)

Biochemical investigations into the effects of NBPEA derivatives in animal models have revealed significant alterations in brain neurochemistry. researchgate.net Studies in zebrafish have shown that these compounds can modulate brain serotonin (B10506) and/or dopamine turnover. researchgate.netbiorxiv.org For example, certain analogues were found to increase brain serotonin and dopamine turnover, which correlated with their anxiolytic and antidepressant-like behavioral effects. researchgate.net

Specifically, compounds such as N-(2-trifluoromethoxybenzyl)-2-(2,4-dimethoxyphenyl)ethylamine (24H-NBOMe(F)) and N-(2-trifluoromethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethylamine (34H-NBOMe(F)) were associated with increased brain serotonin and dopamine turnover. researchgate.net Another analogue, N-(2-fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine (34H-NBF), produced an anxiogenic-like profile without significant overt neurochemical changes. researchgate.net

While detailed histopathological data for this compound and its close analogues are not extensively available in the reviewed literature, it is a standard practice in preclinical studies to examine tissues for any pathological changes. For instance, in studies of other compounds, researchers look for signs of tissue necrosis or other cellular damage in organs like the liver, brain, and kidneys to understand the compound's impact at a cellular level. mdpi.com

Table 3: Neurochemical Effects of N-Benzyl-2-phenylethylamine Analogues in Zebrafish

| Compound | Effect on Serotonin Turnover | Effect on Dopamine Turnover |

|---|---|---|

| 24H-NBOMe(F) | Increased | Increased |

| 34H-NBOMe(F) | Increased | Increased |

| 34H-NBF | No overt changes | No overt changes |

Future Research Directions and Unexplored Avenues for N 3 Bromobenzyl 2 2 Methoxyphenyl Ethanamine

Development of Novel Analogues with Enhanced Selectivity and Potency Profiles

The development of novel analogues of N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine with enhanced selectivity and potency is a key area for future investigation. By systematically modifying the core structure, it may be possible to create compounds with more desirable pharmacological profiles.

Structural Modifications and Potential Outcomes

| Modification Site | Proposed Change | Potential Outcome |

| Bromobenzyl Ring | Varying the position and nature of the halogen substituent (e.g., fluoro, chloro, iodo). | Altered binding affinity and selectivity for specific receptor subtypes. |

| Methoxyphenyl Ring | Shifting the methoxy (B1213986) group to different positions or replacing it with other alkoxy groups. | Influence on metabolic stability and pharmacokinetic properties. |

| Ethanamine Backbone | Introducing alkyl or other small functional groups. | Potential to modulate potency and duration of action. |

Detailed research into the structure-activity relationships (SAR) of these new analogues will be crucial. High-throughput screening assays can be employed to rapidly assess the binding affinities and functional activities of these compounds at a wide range of receptors. This approach will facilitate the identification of lead candidates with improved selectivity, thereby potentially reducing off-target effects.

Exploration of New Mechanistic Paradigms and Target Identification

While the primary targets of N-benzylphenethylamines are often presumed to be serotonergic receptors, the complete mechanistic profile of this compound remains to be elucidated. Future research should aim to identify novel molecular targets and explore new mechanistic paradigms.

Unbiased screening approaches, such as affinity chromatography and mass spectrometry-based proteomics, could reveal previously unknown protein binding partners. Furthermore, investigating the compound's effects on intracellular signaling pathways beyond classical G-protein coupled receptor (GPCR) activation is essential. Techniques like phospho-proteomics can provide a global view of the signaling cascades modulated by the compound.

Advanced Synthetic Methodologies for Scalability, Efficiency, and Sustainability

The advancement of synthetic methodologies is critical for the efficient and sustainable production of this compound and its analogues. Modern synthetic techniques can offer significant advantages over classical methods in terms of yield, purity, and environmental impact. hilarispublisher.com

Emerging trends in medicinal chemistry, such as photoredox catalysis, C-H activation, and flow chemistry, have the potential to revolutionize the synthesis of complex drug-like molecules. hilarispublisher.commolport.com These innovative techniques can enable the rapid assembly of molecular scaffolds and the introduction of structural diversity, which is crucial for exploring the chemical space around the parent compound. hilarispublisher.com The adoption of greener synthetic routes, minimizing the use of hazardous reagents and solvents, will also be a key consideration for future research. molport.com

Integration of Multi-Omics Approaches in Research on this compound

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics approaches. astrazeneca.comnashbio.com By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can obtain a comprehensive view of the molecular changes induced by the compound. mdpi.comnih.gov

Potential Applications of Multi-Omics in Drug Discovery

| Omics Field | Application | Potential Insights |

| Genomics | Identifying genetic predispositions to certain responses. | Understanding inter-individual variability in drug effects. |

| Transcriptomics | Analyzing changes in gene expression. | Revealing regulated cellular pathways. nashbio.com |

| Proteomics | Studying alterations in protein levels and post-translational modifications. | Identifying direct and indirect protein targets. nashbio.com |

| Metabolomics | Profiling changes in endogenous metabolites. | Elucidating metabolic pathways affected by the compound. nashbio.com |

This holistic approach can facilitate the identification of novel drug targets, predictive biomarkers for patient stratification, and a deeper understanding of the compound's mechanism of action. nashbio.comfrontlinegenomics.com